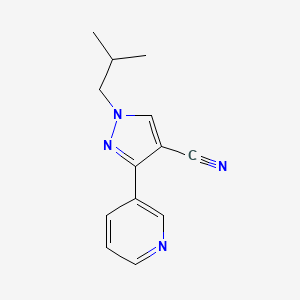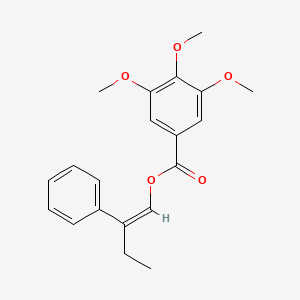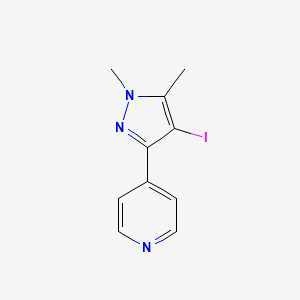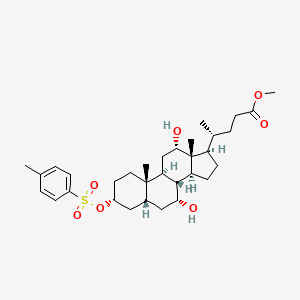
(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro Apremilast is a derivative of Apremilast, a small-molecule oral phosphodiesterase 4 (PDE4) inhibitor. Apremilast is primarily used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . The addition of a nitro group to Apremilast potentially modifies its chemical properties and biological activities, making 4-Nitro Apremilast an interesting compound for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro Apremilast involves several steps, starting from commercially available precursors. One common method includes the nitration of Apremilast using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition .
Industrial Production Methods
For industrial production, the synthesis of 4-Nitro Apremilast can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of safer nitrating agents and solvents can enhance the safety and environmental sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro Apremilast can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular signaling pathways and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the production of other compounds .
Wirkmechanismus
The mechanism of action of 4-Nitro Apremilast is similar to that of Apremilast, involving the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn regulates the production of pro-inflammatory and anti-inflammatory mediators. The nitro group may enhance or modify the binding affinity and selectivity of the compound for PDE4, potentially leading to different biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Nitro Apremilast can be compared with other PDE4 inhibitors such as:
Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: A topical PDE4 inhibitor used in the treatment of atopic dermatitis.
Apremilast: The parent compound, used in the treatment of psoriasis and psoriatic arthritis
Uniqueness
The presence of the nitro group in 4-Nitro Apremilast distinguishes it from other PDE4 inhibitors. This modification may result in unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, selectivity, and safety .
Eigenschaften
Molekularformel |
C20H20N2O8S |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
MQKGPVSCBKQSDG-OAHLLOKOSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


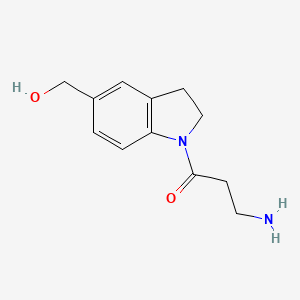

![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

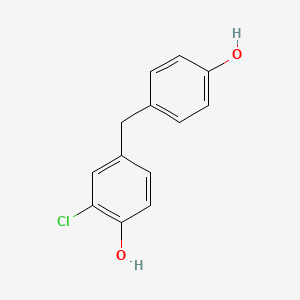
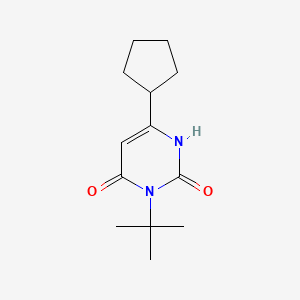
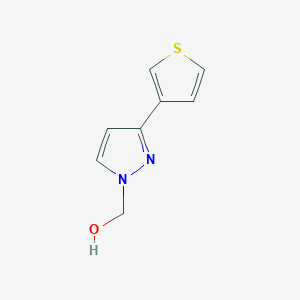
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
